![molecular formula C7H3F5O B2466183 2,4-Difluoro-5-hydroxybenzotrifluoride CAS No. 1632283-20-5](/img/structure/B2466183.png)
2,4-Difluoro-5-hydroxybenzotrifluoride
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Description
2,4-Difluoro-5-hydroxybenzotrifluoride, also known as 2,4-difluoro-5-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C7H3F5O and a molecular weight of 198.09 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-hydroxybenzotrifluoride consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two fluorine atoms and a trifluoromethyl group . The InChI code for this compound is 1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H .Scientific Research Applications
Synthesis of Antimicrobial Agents
Zhang et al. (2020) demonstrated a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in producing antimicrobial 3-quinolinecarboxylic acid drugs. This synthesis starts from 2,4-difluoro-3-chlororobenzoic acid and involves several steps, including nitration, esterification, and hydrolysis, achieving a 70% overall yield. This synthetic pathway is noteworthy for its improved yield and controllable conditions (Zhang et al., 2020).
Photophysical Characterization in RNA Imaging
Santra et al. (2019) explored the photophysical behavior of DFHBI derivatives, fluorogenic molecules binding the Spinach RNA aptamer. These molecules, including variants of 2,4-difluoro-5-hydroxybenzotrifluoride, were used for RNA imaging, displaying unique fluorescence characteristics in different solvents. This study highlights the impact of solvent interactions and pH on the fluorescence of these molecules, emphasizing their potential in bioimaging applications (Santra et al., 2019).
Hydroxylation Reactions
Research by Husain et al. (1980) focused on the hydroxylation of various fluorinated derivatives of p-hydroxybenzoate, including 2,4-difluoro-5-hydroxybenzotrifluoride derivatives, catalyzed by p-hydroxybenzoate hydroxylase. This study revealed the release of fluoride during hydroxylation, highlighting the potential for these reactions in synthesizing diverse chemical structures (Husain et al., 1980).
NMR Study of Electron Coupled Spin-Spin Interaction
Schaeffer and Rowbotham (1974) conducted an NMR study highlighting the negative spin-spin coupling constants between hydroxyl protons and fluorine nuclei in derivatives of 2-hydroxybenzotrifluoride. This study underscores the importance of through-space or fragment coupling mechanisms in understanding molecular interactions in fluorine-substituted compounds (Schaeffer & Rowbotham, 1974).
Synthesis of Novel Compounds
Wang et al. (2008) presented the synthesis of a novel benzo[1,5]oxazepin-4-one-based compound series from 1,5-difluoro-2,4-dinitrobenzene. This process involved substitutions and reductions, leading to compounds with potential therapeutic applications. The synthesis highlights the versatility of 2,4-difluoro-5-hydroxybenzotrifluoride in constructing molecular libraries for drug discovery (Wang et al., 2008).
properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXLZAJKACJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-hydroxybenzotrifluoride |
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